molecular formula C20H19N5O2 B4744551 N-[4-(acetylamino)phenyl]-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

N-[4-(acetylamino)phenyl]-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4744551
M. Wt: 361.4 g/mol
InChI Key: SCMJMCVZGKAETM-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as ACT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. ACT is a triazole-containing compound that has shown promising results in inhibiting tumor growth and metastasis in various preclinical studies.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves the inhibition of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is essential for cancer cell survival. GAPDH is involved in several cellular processes, including glycolysis, DNA repair, and apoptosis. In cancer cells, GAPDH is often overexpressed, which makes it an attractive target for cancer therapy. This compound binds to the active site of GAPDH and inhibits its activity, leading to the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to inhibiting GAPDH activity, this compound has been shown to decrease glucose uptake in cancer cells, which is essential for their survival. This compound has also been shown to decrease the expression of several genes involved in tumor growth and metastasis, including vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs). Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(acetylamino)phenyl]-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its specificity for GAPDH. Unlike other GAPDH inhibitors that target the enzyme's active site, this compound binds to a unique allosteric site, which makes it more specific and less likely to cause off-target effects. Additionally, this compound has shown promising results in various preclinical studies, which makes it an attractive candidate for further research.
One of the limitations of using this compound in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy. Additionally, this compound has not been extensively studied in clinical trials, which makes it difficult to assess its safety and efficacy in humans.

Future Directions

There are several future directions for research on N-[4-(acetylamino)phenyl]-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One area of research is to optimize the synthesis method of this compound to improve its solubility and bioavailability. Additionally, more preclinical studies are needed to assess the safety and efficacy of this compound in animal models. Another area of research is to investigate the potential applications of this compound in other diseases, such as inflammatory diseases and neurodegenerative diseases. Finally, clinical trials are needed to assess the safety and efficacy of this compound in humans and to determine its optimal dosage and administration.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in cancer research. Several preclinical studies have shown that this compound can inhibit tumor growth and metastasis in various cancer cell lines, including breast, lung, and colon cancer. This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is essential for tumor growth and metastasis.

Properties

IUPAC Name

N-(4-acetamidophenyl)-5-cyclopropyl-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-13(26)21-15-9-11-16(12-10-15)22-20(27)18-19(14-7-8-14)25(24-23-18)17-5-3-2-4-6-17/h2-6,9-12,14H,7-8H2,1H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMJMCVZGKAETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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